CID 131876159
Description
Its structural and spectroscopic characteristics have been partially elucidated in recent studies. According to Figure 1A (), the compound features a distinct chemical structure, validated by gas chromatography-mass spectrometry (GC-MS) (Figure 1B) and mass spectral analysis (Figure 1D). The vacuum distillation profile (Figure 1C) further highlights its isolation efficiency, with CID 131876159 concentrated in specific fractions, suggesting its relative volatility or stability compared to other components in the mixture .
Properties
Molecular Formula |
C4H4N4NaO3 |
|---|---|
Molecular Weight |
179.09 g/mol |
InChI |
InChI=1S/C4H4N4O3.Na/c5-2-1(8-11)3(9)7-4(10)6-2;/h(H4,5,6,7,9,10); |
InChI Key |
IHCXQYARTZWGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N=O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt typically involves the nitration of 2,6-dihydroxy-4-aminopyrimidine. The reaction conditions often include the use of nitric acid as the nitrating agent and a suitable solvent such as acetic acid. The reaction is carried out at controlled temperatures to ensure the selective nitration at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, potentially affecting DNA and RNA synthesis. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oscillatoxin Derivatives
lists oscillatoxin derivatives with structural similarities to CID 131876159 (Figure 1A-D):
- Oscillatoxin D (CID 101283546) : A marine-derived toxin with a macrocyclic structure.
- 30-Methyl-oscillatoxin D (CID 185389) : A methylated analog with enhanced lipophilicity.
- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Stereoisomers differing in hydroxylation patterns.
Key Structural and Functional Differences :
| Parameter | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Weight | Not explicitly stated | ~800 Da (estimated) | ~814 Da (estimated) |
| Functional Groups | Pending GC-MS/MS data | Epoxide, ester linkages | Additional methyl group |
| Bioactivity | Unknown | Cytotoxic, ichthyotoxic | Enhanced membrane permeability |
This compound lacks the macrocyclic epoxide moiety critical for oscillatoxin bioactivity, suggesting divergent biological roles .
Analytical and Methodological Comparisons
Spectroscopic Characterization
- This compound: Characterized via GC-MS and vacuum distillation (). Limited NMR data are available.
- Oscillatoxins : Fully assigned using $^{1}\text{H}$ and $^{13}\text{C}$ NMR, DEPT, and 2D correlations ().
- Synthetic analogs : Require HRMS (±0.4% accuracy) and elemental analysis for validation ().
Isolation and Purity
Q & A
Q. How can researchers structure a manuscript to highlight this compound’s novel contributions?
- Methodological Answer :
- Follow IMRAD structure with emphasis on Discussion : Compare results to prior studies, contextualize contradictions, and propose mechanistic hypotheses.
- Use graphical abstracts to visualize key findings (e.g., interaction pathways).
- Cite foundational papers and recent preprints to demonstrate scholarly engagement .
Tables: Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
